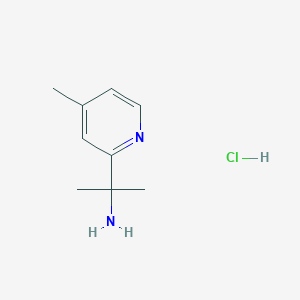

2-(4-Methylpyridin-2-yl)propan-2-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Methylpyridin-2-yl)propan-2-amine;hydrochloride is a chemical compound with the molecular formula C9H14N2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-2-yl)propan-2-amine;hydrochloride typically involves the reaction of 4-methylpyridine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methylpyridin-2-yl)propan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted pyridines .

Aplicaciones Científicas De Investigación

Chemical Research Applications

Reagent in Synthesis

The compound is widely utilized as a reagent in organic synthesis. Its ability to participate in various chemical reactions allows chemists to create complex molecules efficiently. It is particularly effective in the synthesis of heterocycles and other nitrogen-containing compounds, which are essential in pharmaceuticals and agrochemicals.

Catalytic Properties

Research indicates that 2-(4-Methylpyridin-2-yl)propan-2-amine;hydrochloride can act as a catalyst in specific reactions, enhancing reaction rates and selectivity. This catalytic ability is crucial for developing more sustainable synthetic pathways in organic chemistry.

Biological Research Applications

Biological Activity Studies

The compound has been the subject of numerous studies investigating its biological activities. It shows promise as an inhibitor of certain enzymes, notably phospholipase A2, which plays a role in inflammatory responses and cancer progression. By inhibiting this enzyme, the compound may have potential therapeutic effects against various diseases, including cancer .

Cancer Research

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including breast carcinoma cells. Its analogs have been identified as Src kinase inhibitors, which are critical targets in cancer therapy due to their role in tumor growth and metastasis .

Neuroprotective Potential

Emerging research suggests that compounds similar to this compound may exhibit neuroprotective properties. This potential could be significant for developing treatments for neurodegenerative diseases, although further studies are necessary to establish these effects conclusively.

Medicinal Chemistry Applications

Drug Development

The compound is being investigated for its therapeutic potential in drug development. Its interactions with biological targets make it a candidate for new drug formulations aimed at treating various conditions, including neurodegenerative diseases and cancers .

Pharmacological Studies

Pharmacological studies have highlighted the compound's ability to modulate receptor activity, which is essential for understanding its therapeutic mechanisms. These studies are critical for assessing the safety profiles and efficacy of new drugs derived from this compound.

Industrial Applications

Production of Industrial Chemicals

In industrial settings, this compound is used in the production of various chemicals and materials. Its versatility allows it to be incorporated into processes that require high purity and efficiency, contributing to advancements in material science .

Mecanismo De Acción

The mechanism of action of 2-(4-Methylpyridin-2-yl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The pathways involved in these interactions are complex and depend on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4-methylpyridine: Similar in structure but differs in its functional groups and reactivity.

4-Methylpyridin-2-amine: Shares the pyridine ring but has different substituents.

2-(Pyridin-2-yl)propan-2-amine: Similar backbone but lacks the methyl group on the pyridine ring.

Uniqueness

2-(4-Methylpyridin-2-yl)propan-2-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where precise control over chemical reactions is required .

Actividad Biológica

2-(4-Methylpyridin-2-yl)propan-2-amine; hydrochloride, also known as 4-Methyl-2-(propan-2-yl)pyridine hydrochloride, is a compound of increasing interest in biological and medicinal chemistry. Its unique structure allows for various interactions with biological molecules, leading to potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 2-(4-Methylpyridin-2-yl)propan-2-amine; hydrochloride is C10H14N2·HCl. The compound features a pyridine ring substituted with a methyl group and an isopropyl amine side chain. This structure contributes to its ability to interact with various biological targets.

The biological activity of 2-(4-Methylpyridin-2-yl)propan-2-amine; hydrochloride primarily involves its interaction with specific receptors and enzymes. It has been shown to modulate the activity of neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways. The mechanism includes:

- Receptor Binding : The compound may bind to various receptors, influencing neurotransmitter release and uptake.

- Enzyme Inhibition : It can inhibit enzymes related to metabolic pathways, potentially impacting cellular processes such as growth and apoptosis.

- Cellular Effects : Studies indicate that it may affect cellular signaling pathways, leading to changes in cell proliferation and differentiation.

Table 1: Summary of Biological Activities

Case Studies

- Neuropharmacological Studies : Research has shown that 2-(4-Methylpyridin-2-yl)propan-2-amine; hydrochloride exhibits significant effects on dopaminergic pathways, suggesting its potential use in treating disorders like Parkinson's disease and depression .

- Cancer Research : In vitro studies have indicated that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis through caspase activation pathways .

- Metabolic Disorders : Preliminary findings suggest that the compound may improve insulin sensitivity in diabetic models, indicating a potential role in metabolic syndrome management .

Research Findings

Recent studies have focused on the pharmacodynamics of 2-(4-Methylpyridin-2-yl)propan-2-amine; hydrochloride:

- In Vitro Studies : Cell culture assays demonstrated that the compound significantly reduced cell viability in cancer cells at concentrations ranging from 10 µM to 100 µM .

- Animal Models : In vivo experiments using rodent models showed promising results in reducing symptoms associated with metabolic disorders, including weight gain and glucose intolerance .

Propiedades

IUPAC Name |

2-(4-methylpyridin-2-yl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-7-4-5-11-8(6-7)9(2,3)10;/h4-6H,10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQAVWJEKAUONE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(C)(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.